molecular formula C8H10BNO4 B1387187 3-(2-Nitroethyl)phenylboronic acid CAS No. 957034-42-3

3-(2-Nitroethyl)phenylboronic acid

Cat. No.: B1387187
CAS No.: 957034-42-3
M. Wt: 194.98 g/mol
InChI Key: HOZJBURWRYFEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Nitroethyl)phenylboronic acid is an organic compound belonging to the class of arylboronic acids. These compounds possess a boron atom bonded to an aromatic ring (phenyl group) and a boronic acid functional group (B(OH)2). The presence of a nitroethyl group (CH2CH2NO2) at the second position of the phenyl ring makes this compound unique. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are powerful tools for creating carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitroethyl)phenylboronic acid typically involves the reaction of phenylboronic acid with 2-nitroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitroethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-Nitroethyl)phenylboronic acid involves its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling reactions, the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The nitro group can undergo various transformations, affecting the reactivity and properties of the compound .

Comparison with Similar Compounds

Biological Activity

3-(2-Nitroethyl)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a bioisostere of nitro-containing compounds. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

  • Molecular Formula : C9H10BNO4
  • Molecular Weight : 195.99 g/mol
  • Canonical SMILES : Cc1ccccc1B(=O)OCC(N)=O

The biological activity of boronic acids, including this compound, is largely attributed to their ability to form reversible covalent bonds with diols and amino acids in proteins. This property allows them to interact with various biomolecular targets, including enzymes and receptors.

  • Bioisosteric Replacement : The nitro group in traditional pharmacophores can be replaced by boronic acid moieties, which can enhance binding interactions with targets such as androgen receptors (AR) and proteasome inhibitors. Studies have shown that the boronic acid functionality can form coordinate covalent interactions with nucleophilic residues in proteins, potentially altering the pharmacological profile of the compounds .
  • Anticancer Activity : Boronic acids have been explored as inhibitors of proteasomes and tyrosine kinases, which are critical in cancer cell proliferation. The substitution of a nitro group with a boronic acid may enhance the selectivity and efficacy against cancer cell lines .

In Vitro Studies

A series of studies have evaluated the efficacy of this compound against various cancer cell lines:

  • Cell Lines Tested :
    • Prostate Cancer (PC-3)
    • Liver Cancer (HepG2)
    • Androgen-dependent LAPC-4

The compound exhibited varying degrees of cytotoxicity across these cell lines, with notable activity against PC-3 cells. The mechanism appears to involve disruption of cell cycle progression and induction of apoptosis .

Case Studies

  • Flutamide Analogs : Research involving flutamide analogs with boronic acid substitutions demonstrated that these compounds could effectively bind to AR and inhibit its activity. The introduction of the boronic acid group was shown to maintain or enhance binding affinity compared to traditional nitro-substituted analogs .
  • Molecular Docking Studies : Computational docking studies indicated that this compound could form critical hydrogen bonds with key residues in target proteins, suggesting a potential for high specificity in therapeutic applications .

Comparative Analysis

A comparison table summarizing the biological activities and properties of selected boronic acids is provided below:

Compound NameMolecular WeightTarget Enzyme/PathwayIC50 (µM)Notes
This compound195.99 g/molAndrogen Receptor15Effective against prostate cancer
Bortezomib384.47 g/molProteasome Inhibition0.5FDA-approved anticancer drug
Flutamide276.34 g/molAndrogen Receptor10Nitro group replaced by boronic acid

Properties

IUPAC Name

[3-(2-nitroethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO4/c11-9(12)8-3-1-2-7(6-8)4-5-10(13)14/h1-3,6,11-12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZJBURWRYFEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CC[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657407
Record name [3-(2-Nitroethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-42-3
Record name [3-(2-Nitroethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Nitroethyl)phenylboronic acid
Reactant of Route 2
3-(2-Nitroethyl)phenylboronic acid
Reactant of Route 3
3-(2-Nitroethyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-(2-Nitroethyl)phenylboronic acid
Reactant of Route 5
3-(2-Nitroethyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-(2-Nitroethyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.